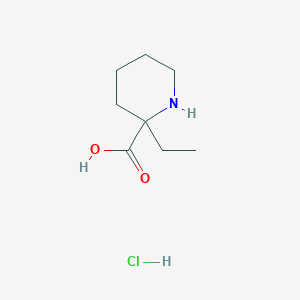

2-Ethyl-2-piperidinecarboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2-ethylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-8(7(10)11)5-3-4-6-9-8;/h9H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVUVIGBWQRCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300713-02-3 | |

| Record name | 2-Piperidinecarboxylic acid, 2-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1300713-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-2-piperidinecarboxylic acid hydrochloride

This guide provides a comprehensive technical overview of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride (CAS No. 1300713-02-3), a substituted α-amino acid derivative of the piperidine scaffold. Designed for researchers, chemists, and professionals in drug development, this document synthesizes its core properties, proposes a logical synthetic pathway, outlines robust analytical methodologies, and discusses its potential pharmacological relevance based on established structure-activity relationships within its chemical class.

Core Molecular Identity and Physicochemical Profile

This compound is a chiral, non-proteinogenic amino acid. The structure features a piperidine ring with both an ethyl group and a carboxylic acid moiety attached to the α-carbon (C2). The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and formulation in laboratory settings.

While specific experimental data for this compound is not widely published, we can infer its properties based on its structure and comparison with well-characterized analogues like pipecolic acid and 2-ethylpiperidine.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | 2-Ethyl-2-piperidinecarboxylic acid HCl (Target) | Pipecolic Acid (Parent Compound)[1][2] | 2-Ethylpiperidine (Analogue)[3] |

| CAS Number | 1300713-02-3[4] | 535-75-1[1] | 1484-80-6[3] |

| Molecular Formula | C₈H₁₆ClNO₂[4] | C₆H₁₁NO₂ | C₇H₁₅N |

| Molecular Weight | 193.67 g/mol [4] | 129.16 g/mol | 113.20 g/mol |

| Appearance | Predicted: White to off-white crystalline solid | Colorless or white solid[2] | Liquid |

| Melting Point | Predicted: >200 °C (decomposition likely) | ~264 °C[1] | Not Applicable |

| Solubility | Predicted: Soluble in water, methanol; sparingly soluble in ethanol. | 314 mg/mL in water[1] | Not Applicable |

| pKa (Predicted) | pKa₁ (COOH): ~2-3; pKa₂ (NH): ~10-11 | pKa₁: 2.25; pKa₂: 10.76[1] | Not Applicable |

| LogP (Predicted) | ~0.5 - 1.0 (for free base) | -2.31[1] | 1.6 |

Expert Rationale :

-

Melting Point : As a hydrochloride salt of an amino acid, a high melting point with potential decomposition is expected, similar to the parent compound, pipecolic acid.

-

Solubility : The hydrochloride salt form protonates the piperidine nitrogen, rendering the molecule ionic and thus highly soluble in polar protic solvents like water.

-

pKa : The electron-donating ethyl group at C2 is expected to slightly increase the basicity of the piperidine nitrogen (higher pKa₂) and slightly decrease the acidity of the carboxylic acid (higher pKa₁) compared to the unsubstituted pipecolic acid.

-

LogP : The addition of an ethyl group significantly increases lipophilicity compared to pipecolic acid, suggesting a greater ability to cross biological membranes.

Proposed Synthesis Pathway

A specific, peer-reviewed synthesis for 2-Ethyl-2-piperidinecarboxylic acid has not been prominently documented. However, a robust and logical pathway can be designed based on established organic chemistry principles, particularly the catalytic hydrogenation of substituted pyridine rings. This method is advantageous due to its simplicity, scalability, and the availability of starting materials[5].

Workflow: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis workflow.

Step-by-Step Protocol:

-

Reaction Setup : To a solution of 2-ethyl-2-pyridinecarboxylic acid in a suitable solvent (e.g., glacial acetic acid or ethanol) in a high-pressure hydrogenation vessel, add a catalytic amount (5-10 mol%) of palladium on carbon (Pd/C) or platinum dioxide (PtO₂, Adam's catalyst).

-

Causality: Acetic acid is often chosen as the solvent because it keeps the basic nitrogen atom protonated, preventing catalyst poisoning and promoting the reduction of the aromatic ring.

-

-

Hydrogenation : Seal the vessel and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel to 50-100 psi of H₂ and heat to 50-80 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material[5].

-

Self-Validation: The reaction is complete when hydrogen uptake ceases and analytical monitoring shows full conversion. The disappearance of the UV-active pyridine starting material is a key indicator.

-

-

Work-up and Isolation : Upon completion, cool the reaction, vent the hydrogen, and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude 2-Ethyl-2-piperidinecarboxylic acid free base.

-

Salt Formation : Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. To this solution, add a stoichiometric amount of hydrochloric acid (as a solution in the chosen solvent) dropwise with stirring.

-

Purification : The hydrochloride salt will typically precipitate out of the solution. The resulting solid can be collected by filtration, washed with cold solvent (e.g., ether), and dried under vacuum to yield the final product, this compound. Purity can be confirmed by melting point and HPLC analysis.

Analytical Characterization and Spectral Interpretation

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis (Predicted)

While experimental spectra are not publicly available, the key features can be reliably predicted.

-

¹H NMR :

-

Ethyl Group : A triplet signal (~0.9-1.2 ppm, 3H) for the -CH₃ group and a quartet (~1.5-1.9 ppm, 2H) for the -CH₂- group.

-

Piperidine Ring : A complex series of multiplets between ~1.4-3.5 ppm for the five methylene groups (-CH₂-) of the piperidine ring. The protons on C6, adjacent to the nitrogen, will be the most downfield.

-

NH and COOH Protons : Two broad singlets, which are exchangeable with D₂O. The N-H proton of the hydrochloride salt will be significantly downfield (~8-10 ppm), and the carboxylic acid proton will appear at ~10-13 ppm, depending on the solvent.

-

-

¹³C NMR :

-

Ethyl Group : Two signals in the aliphatic region, ~10-15 ppm (-CH₃) and ~25-35 ppm (-CH₂-).

-

Piperidine Ring : Signals for the five ring carbons, typically between ~20-60 ppm. The C2 (quaternary) and C6 carbons will be the most downfield.

-

Carbonyl Carbon : A signal in the highly downfield region, ~170-180 ppm, characteristic of a carboxylic acid.

-

-

Infrared (IR) Spectroscopy :

-

A very broad absorption from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid and the N-H stretch of the ammonium salt.

-

A sharp, strong carbonyl (C=O) stretch around 1700-1730 cm⁻¹.

-

C-H stretching vibrations just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS) :

-

Using Electrospray Ionization (ESI+), the expected molecular ion peak [M+H]⁺ would be for the free base at m/z 158.1181 (C₈H₁₆NO₂⁺).

-

Chromatographic Purity Assessment

A standard protocol for assessing purity would involve Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Workflow: HPLC Purity Analysis

Caption: Standard workflow for HPLC purity analysis.

-

Column : C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B : 0.1% TFA in Acetonitrile.

-

Gradient : A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

-

Detection : UV at 210 nm.

-

Causality: TFA is used as an ion-pairing agent to improve the peak shape of the basic amine. A gradient elution is necessary to ensure that any potential impurities with different polarities are effectively separated and eluted.

Pharmacological Context and Potential Applications

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Derivatives of 2-piperidinecarboxylic acid, in particular, have been explored for various therapeutic applications.

-

Neurological Disorders : The parent amino acid, pipecolic acid, is a metabolite of lysine and is associated with certain neurological conditions, including pyridoxine-dependent epilepsy[2]. The rigid structure of the piperidine ring is often used to create conformationally constrained analogues of neurotransmitters.

-

Anticonvulsant Activity : Studies on related 2-piperidinecarboxamides have shown that these structures can exhibit potent activity against maximal electroshock seizures (MES), a common screening model for anticonvulsants.

-

Analgesic Properties : Alkyl piperidine derivatives have been investigated for their analgesic (pain-relieving) potential. The structural features often mimic those found in opioid analgesics, although they may act through different mechanisms[6][7].

The introduction of a 2-ethyl group in this compound increases its lipophilicity relative to pipecolic acid. This modification could potentially enhance its ability to cross the blood-brain barrier, making it a candidate for investigation in central nervous system (CNS) disorders. Its primary role is likely as a specialized chiral building block for the synthesis of more complex, biologically active molecules.

Handling, Storage, and Safety

-

Handling : Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry place, protected from light and moisture.

-

Safety : As a carboxylic acid and amine hydrochloride, it should be considered an irritant to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.

References

-

PubChem. (n.d.). Pipecolic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Piperidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

- Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.

-

PubMed Central (PMC). (n.d.). Pharmacological Activity of Basic Alkyl Esters of Substituted Pyrrolidine Dicarboxylic Acids: II. Action on Intestine, Uterus, and Blood Pressure. National Institutes of Health. Retrieved from [Link]

-

Pak. J. Pharm. Sci. (2016). Analgesic activity of alkyl piperidine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Analgesic activity of alkyl piperidine derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.

-

PubChem. (n.d.). 2-Ethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl pipecolinate. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 123495-48-7, ETHYL (S)-PIPERIDINE-2-CARBOXYLATE HCL. Retrieved from [Link]

Sources

- 1. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 3. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1300713-02-3 | 2-Ethylpiperidine-2-carboxylic acid hydrochloride - AiFChem [aifchem.com]

- 5. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Ethyl-2-piperidinecarboxylic Acid Hydrochloride: A Cornerstone for Advanced Drug Development

For Immediate Release

[CITY, STATE] – In the intricate landscape of pharmaceutical development, the strategic selection of molecular scaffolds is paramount to the successful synthesis of novel therapeutics. Among the vast array of heterocyclic compounds, 2-Ethyl-2-piperidinecarboxylic acid hydrochloride has emerged as a critical building block, particularly in the design of next-generation local anesthetics and other neurologically active agents. This technical guide offers an in-depth exploration of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, properties, and applications.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a multitude of pharmaceuticals and natural alkaloids, prized for its conformational rigidity and its ability to engage in specific molecular interactions with biological targets.[1][2] The introduction of substituents onto this core structure allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This compound, with its characteristic ethyl group and carboxylic acid function at the 2-position, offers a unique stereochemical and functional handle for the elaboration into more complex and potent drug candidates.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.

CAS Number: 1300713-02-3

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | Cymit Química S.L. |

| Molecular Weight | 193.67 g/mol | Cymit Química S.L. |

| Appearance | Solid | Cymit Química S.L. |

| Purity | Typically ≥95% | Cymit Química S.L. |

Synthesis and Manufacturing: A Pathway to a Key Intermediate

The synthesis of 2-substituted piperidine carboxylic acids is a well-established area of organic chemistry, often starting from pyridine-based precursors. While a specific, detailed industrial synthesis protocol for this compound is proprietary, a general and logical synthetic pathway can be outlined.

A common approach involves the catalytic hydrogenation of the corresponding pyridine derivative, 2-ethyl-2-pyridinecarboxylic acid.[3] This transformation is typically carried out under pressure with a noble metal catalyst, such as palladium on carbon (Pd/C), in an acidic aqueous medium. The hydrochloride salt is then readily obtained by treatment with hydrochloric acid.

Caption: General synthetic workflow for this compound.

The rationale behind this experimental choice lies in the robustness and high efficiency of catalytic hydrogenation for the reduction of aromatic nitrogen heterocycles. The acidic conditions aid in the solubility of the starting material and the final product, while the use of a heterogeneous catalyst simplifies the purification process through simple filtration.

Analytical Characterization: Ensuring Purity and Identity

The unambiguous identification and purity assessment of this compound are critical for its application in a regulated environment such as drug development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be utilized.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), the diastereotopic methylene protons of the piperidine ring, and the N-H proton. The chemical shifts and coupling constants would provide detailed information about the conformation of the piperidine ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the quaternary carbon at the 2-position, the carbons of the ethyl group, and the carbons of the piperidine ring.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound. A validated HPLC method, typically employing a reversed-phase column and a UV detector, would be used to quantify the main component and any potential impurities.

Applications in Drug Development: A Focus on Local Anesthetics

The primary application of this compound is as a key intermediate in the synthesis of local anesthetics.[5][6][7] The mechanism of action of local anesthetics involves the blockade of voltage-gated sodium channels in the neuronal cell membrane, which prevents the transmission of pain signals.[8]

The structure of many potent local anesthetics consists of three key components: a lipophilic aromatic group, an intermediate linker (often an ester or amide), and a hydrophilic amine group. This compound provides the foundational hydrophilic amine portion of the molecule.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry of local anaesthetics | PPTX [slideshare.net]

- 8. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride

This guide provides a comprehensive technical overview of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride, a substituted piperidine derivative of interest to researchers in medicinal chemistry and drug development. Given the limited publicly available data on this specific molecule, this document integrates established principles from related compounds to offer a robust framework for its synthesis, characterization, and potential evaluation. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for scientific rigor.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1] The introduction of substituents, such as the ethyl and carboxylic acid groups at the C2 position in this compound, creates a chiral center and offers precise three-dimensional orientations for targeted biological interactions.[2][3] This guide will focus on the hydrochloride salt form, which is often utilized to enhance the solubility and stability of amine-containing compounds.

Molecular Structure and Physicochemical Properties

This compound possesses a unique combination of functional groups that dictate its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1300713-02-3 | [4] |

| Molecular Formula | C8H16ClNO2 | [4] |

| Molecular Weight | 193.67 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | Typically >95% | [4] |

| InChI Key | UNVUVIGBWQRCTA-UHFFFAOYSA-N | [4] |

The presence of a quaternary chiral center at the C2 position, substituted with both an ethyl and a carboxylic acid group, is a key structural feature. The piperidine ring is expected to adopt a stable chair conformation.[5] The hydrochloride salt form implies that the piperidine nitrogen is protonated, forming a piperidinium cation, with chloride as the counter-ion. This ionic character significantly influences its solubility in polar solvents.

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach would commence with the appropriate precursor, 2-cyano-2-ethylpiperidine. This could be subjected to acid-catalyzed hydrolysis to yield the desired carboxylic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Ethyl-2-piperidine carboxylic acid hydrochloride [cymitquimica.com]

- 5. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 7. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 8. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

"2-Ethyl-2-piperidinecarboxylic acid hydrochloride" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride

Introduction

Substituted piperidines are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products. Their rigid cyclic framework serves as a valuable scaffold in medicinal chemistry, enabling precise three-dimensional positioning of functional groups for optimal interaction with biological targets. Among these, 2,2-disubstituted piperidines present a unique synthetic challenge and are of significant interest in drug discovery. The presence of a quaternary center at the 2-position can impart crucial properties such as increased metabolic stability and conformational constraint. This guide provides a comprehensive overview of plausible synthetic pathways for this compound, a model compound for this structural class. The methodologies discussed herein are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, practical experimental protocols, and the rationale behind procedural choices.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests several potential strategies. The final product is a hydrochloride salt of a 2,2-disubstituted piperidine. The key challenge lies in the construction of the quaternary carbon at the C2 position, bearing both an ethyl and a carboxylic acid group. Two primary approaches are considered in this guide:

-

Post-modification of a pre-formed piperidine ring: This involves the alkylation of a suitable piperidine precursor at the C2 position.

-

Cyclization-based construction: This approach builds the piperidine ring from an acyclic precursor that already contains the necessary carbon framework.

This guide will detail two primary synthetic pathways, each with its own set of advantages and considerations.

Pathway I: Alkylation of a Piperidine Precursor

This is arguably the more direct and commonly employed strategy for the synthesis of α,α-disubstituted cyclic amino acids. The general principle involves the generation of a nucleophilic carbanion at the C2 position of a piperidine derivative, which is then trapped with an electrophilic ethyl source.

Variation A: α-Alkylation of Ethyl Pipecolinate

This approach leverages the acidity of the α-proton to the ester group in ethyl piperidine-2-carboxylate (ethyl pipecolate). The piperidine nitrogen must first be protected to prevent N-alkylation and to avoid interference with the base used for deprotonation. A carbamate protecting group, such as Boc (tert-butyloxycarbonyl), is ideal due to its stability under basic conditions and ease of removal under acidic conditions.

Mechanistic Rationale

The synthesis begins with the N-protection of commercially available ethyl pipecolinate. The resulting N-Boc protected ester is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature to generate a lithium enolate. This enolate is a potent nucleophile that can react with an ethylating agent, such as ethyl iodide or ethyl bromide, in an SN2 reaction to form the desired 2-ethyl-2-piperidinecarboxylate derivative. Subsequent acidic workup serves a dual purpose: hydrolysis of the ethyl ester to the carboxylic acid and removal of the Boc protecting group. Finally, the product is isolated as its hydrochloride salt.

Experimental Workflow Diagram

Caption: Workflow for the synthesis via α-alkylation of ethyl pipecolinate.

Detailed Experimental Protocol

Step 1: N-Boc Protection of Ethyl Pipecolinate

-

To a solution of ethyl pipecolinate (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-ethyl pipecolinate, which can be used in the next step without further purification.

Step 2: α-Alkylation

-

To a solution of diisopropylamine (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.4 eq) dropwise. Stir for 30 minutes at -78 °C to generate LDA.

-

Add a solution of N-Boc-ethyl pipecolinate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.

-

Add ethyl iodide (1.5 eq) to the reaction mixture and stir at -78 °C for 4-6 hours.

-

Quench the reaction by the slow addition of saturated NH₄Cl (aq).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-2-ethyl-2-piperidinecarboxylate.

Step 3: Deprotection, Hydrolysis, and Salt Formation

-

Dissolve the purified product from Step 2 in 6 M hydrochloric acid (5-10 volumes).

-

Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS until both the Boc group and the ethyl ester are fully cleaved.

-

Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Variation B: Alkylation of 2-Cyanopiperidine followed by Hydrolysis

An alternative to the ester alkylation route is the alkylation of an N-protected 2-cyanopiperidine. The cyano group sufficiently acidifies the C2 proton for deprotonation with a strong base. The resulting nitrile can then be hydrolyzed to the desired carboxylic acid.

Mechanistic Rationale

The synthesis commences with the protection of the nitrogen of 2-cyanopiperidine, for which a benzyl group (Bn) can be a suitable choice. The N-benzyl-2-cyanopiperidine is then deprotonated at the C2 position using a strong base like LDA. The resulting carbanion is alkylated with an ethyl halide. The N-benzyl group can be removed by catalytic hydrogenation, and the nitrile is subsequently hydrolyzed under acidic or basic conditions to yield the carboxylic acid. The final step is the formation of the hydrochloride salt.

Experimental Workflow Diagram

Caption: Workflow for the synthesis via alkylation of 2-cyanopiperidine.

Detailed Experimental Protocol

Step 1: N-Protection of 2-Cyanopiperidine

-

Follow a standard procedure for N-protection (e.g., N-benzylation with benzyl bromide and a base like K₂CO₃ in a suitable solvent like acetonitrile).

Step 2: α-Alkylation of N-Protected-2-cyanopiperidine

-

This step is analogous to the alkylation of the N-Boc ester described in Pathway I, Variation A, Step 2, using LDA as the base and ethyl iodide as the alkylating agent.[1]

Step 3: Nitrile Hydrolysis, Deprotection, and Salt Formation

-

The alkylated nitrile can be subjected to harsh acidic hydrolysis (e.g., refluxing in concentrated HCl) which will concurrently hydrolyze the nitrile to a carboxylic acid and, if an acid-labile protecting group was used (like Boc), remove it. If a hydrogenolysis-labile group like benzyl was used, a separate deprotection step (e.g., H₂, Pd/C) would be required prior to or after hydrolysis.

-

The final product is isolated as the hydrochloride salt as described previously.

Pathway II: Ring Formation via Strecker Synthesis

A more convergent, albeit potentially more complex, approach is to construct the piperidine ring itself through a cyclization reaction. The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.[2][3] A modification of this could be envisioned for the synthesis of our target molecule.

Mechanistic Rationale

This pathway would necessitate a precursor that contains a ketone and a masked amine at an appropriate distance to allow for intramolecular cyclization. A suitable starting material would be a δ-amino ketone. This precursor would undergo an intramolecular Strecker reaction. The ketone would react with ammonia (or an ammonium salt) to form an intermediate imine, which would then cyclize. The addition of cyanide would form a cyclic α-aminonitrile. Subsequent hydrolysis of the nitrile would yield the desired 2-ethyl-2-piperidinecarboxylic acid.

The key challenge in this pathway is the synthesis of the requisite δ-amino ketone precursor.

Conceptual Workflow Diagram

Caption: Conceptual workflow for the intramolecular Strecker synthesis.

Discussion of Feasibility

While elegant in concept, this pathway's practicality is contingent on the efficient synthesis of the acyclic precursor. This precursor synthesis could itself be a multi-step process. However, for certain complex substituted piperidines, such cyclization strategies can be highly effective and stereoselective.[4]

Quantitative Data Summary

The following table provides a hypothetical summary of expected outcomes for the more established Pathway I, Variation A. Actual yields may vary depending on reaction scale and optimization.

| Step | Reaction | Starting Material | Product | Expected Yield (%) | Purity (%) |

| 1 | N-Boc Protection | Ethyl pipecolinate | N-Boc-ethyl pipecolinate | >95 | >95 |

| 2 | α-Alkylation | N-Boc-ethyl pipecolinate | N-Boc-2-ethyl-2-piperidinecarboxylate | 60-75 | >90 (post-chromatography) |

| 3 | Deprotection & Hydrolysis | N-Boc-2-ethyl-2-piperidinecarboxylate | 2-Ethyl-2-piperidinecarboxylic acid HCl | 85-95 | >98 (post-recrystallization) |

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight of the free base.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid C=O and O-H, and the amine N-H stretches.

-

Melting Point Analysis: To assess the purity of the final crystalline solid.

-

Elemental Analysis: To confirm the empirical formula.

Conclusion

The synthesis of this compound is a challenging yet achievable goal for the synthetic chemist. The most practical and well-precedented approach involves the α-alkylation of an N-protected piperidine-2-carboxylate ester. This method offers a reliable and scalable route to the target compound. While cyclization-based strategies like the intramolecular Strecker synthesis are conceptually appealing, they may require more extensive route development for the synthesis of the necessary precursors. The choice of synthetic pathway will ultimately depend on the specific requirements of the research program, including scale, available starting materials, and desired stereochemical control.

References

-

Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. (2014). Arkivoc, 2014(iv), 24-37. [Link]

-

Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. (2024). Angewandte Chemie International Edition. [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. [Link]

-

Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]

-

A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. (2002). Organic Letters. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. [Link]

-

Strecker Synthesis. Master Organic Chemistry. [Link]

-

Bucherer–Bergs reaction. Wikipedia. [Link]

-

Strecker Synthesis. NROChemistry. [Link]

-

Strecker Synthesis. Organic Chemistry Portal. [Link]

-

Strecker amino acid synthesis. Wikipedia. [Link]

-

Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanisms of Action of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride

This guide provides a comprehensive technical overview of the potential mechanisms of action for 2-Ethyl-2-piperidinecarboxylic acid hydrochloride. Given the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds to propose and explore plausible biological activities. We will delve into two primary putative mechanisms: N-methyl-D-aspartate (NMDA) receptor antagonism and the inhibition of Advanced Glycation End-product (AGE) formation. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: Unraveling the Therapeutic Potential of a Novel Piperidine Derivative

The piperidine scaffold is a highly privileged motif in medicinal chemistry, found in a wide array of clinically approved drugs targeting the central nervous system, cancer, and infectious diseases.[1] Its metabolic stability and ability to modulate physicochemical properties make it a versatile building block in drug design.[1] this compound, a derivative of piperidine-2-carboxylic acid (also known as pipecolic acid), is a compound of interest for its potential therapeutic applications. While direct studies on its biological activity are not extensively documented, its structural similarity to other well-characterized molecules allows us to infer potential mechanisms of action.

This guide will explore two such potential mechanisms in detail:

-

NMDA Receptor Antagonism: Based on the established activity of numerous piperidine-2-carboxylic acid derivatives as antagonists of the NMDA receptor, a key player in excitatory neurotransmission.[2][3][4][5]

-

Inhibition of Advanced Glycation End-product (AGE) Formation: Drawing parallels with the structurally related compound Pimagedine (aminoguanidine), a well-studied inhibitor of AGE formation, which has been investigated for the treatment of diabetic complications.[6][7][8][9][10]

Putative Mechanism of Action I: NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[5] However, its overactivation can lead to excitotoxicity and has been implicated in various neurological disorders. Consequently, NMDA receptor antagonists have been investigated for their therapeutic potential in conditions such as epilepsy, neuropathic pain, and neurodegenerative diseases.[4][11]

The Rationale for NMDA Receptor Antagonism

Several derivatives of piperidine-2-carboxylic acid have demonstrated potent and selective NMDA receptor antagonist activity.[2][3][5] For instance, (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid has a high binding affinity for the NMDA receptor.[2] The core piperidine-2-carboxylic acid structure appears to be a key pharmacophore for interacting with the NMDA receptor. It is therefore plausible that the addition of an ethyl group at the 2-position of the piperidine ring in this compound could modulate its binding affinity and selectivity for the NMDA receptor.

Proposed Signaling Pathway

The proposed mechanism involves the competitive antagonism of glutamate binding to the NMDA receptor, thereby preventing channel opening and the influx of Ca2+, which in excess can trigger excitotoxic cell death pathways.

Caption: Proposed NMDA Receptor Antagonism Pathway.

Experimental Protocols for Validation

To investigate the NMDA receptor antagonist activity of this compound, the following experimental workflow can be employed:

Workflow for Assessing NMDA Receptor Antagonism

Caption: Experimental Workflow for NMDA Antagonism Validation.

Step-by-Step Methodologies:

-

Radioligand Binding Assay:

-

Objective: To determine the binding affinity of the compound for the NMDA receptor.

-

Protocol:

-

Prepare synaptic membrane fractions from rat brain tissue.

-

Incubate the membranes with a known radiolabeled NMDA receptor antagonist (e.g., [³H]3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid, [³H]CPP).

-

Add increasing concentrations of this compound.

-

Measure the displacement of the radioligand to determine the inhibitory constant (Ki).

-

-

-

Electrophysiology (Whole-Cell Patch-Clamp):

-

Objective: To assess the functional antagonism of NMDA receptor-mediated currents.

-

Protocol:

-

Culture primary neurons (e.g., hippocampal or cortical neurons).

-

Perform whole-cell patch-clamp recordings.

-

Apply NMDA to elicit an inward current.

-

Co-apply this compound at various concentrations.

-

Measure the reduction in the NMDA-evoked current to calculate the half-maximal inhibitory concentration (IC50).

-

-

Putative Mechanism of Action II: Inhibition of Advanced Glycation End-product (AGE) Formation

Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[12] The accumulation of AGEs is accelerated in diabetes and is implicated in the pathogenesis of diabetic complications such as nephropathy, retinopathy, and neuropathy.[6][12][13]

The Rationale for AGE Inhibition

Pimagedine, also known as aminoguanidine, is a well-characterized inhibitor of AGE formation.[6][7][8] It acts by trapping reactive carbonyl species, such as 3-deoxyglucosone, glyoxal, and methylglyoxal, which are intermediates in the formation of AGEs.[7][9][10] Given that this compound contains a secondary amine within a piperidine ring, it may possess the nucleophilic character necessary to react with these carbonyl intermediates, thereby preventing their subsequent reactions to form AGEs.

Proposed Signaling Pathway

The proposed mechanism involves the chemical scavenging of reactive dicarbonyl compounds, which are precursors to AGEs. By sequestering these reactive species, the compound would inhibit the cross-linking of proteins and the formation of pathogenic AGEs.

Caption: Proposed AGE Inhibition Pathway.

Experimental Protocols for Validation

To evaluate the AGE-inhibiting potential of this compound, the following experimental approach can be utilized:

Workflow for Assessing AGE Inhibition

Caption: Experimental Workflow for AGE Inhibition Validation.

Step-by-Step Methodologies:

-

In Vitro Glycation Assay:

-

Objective: To determine if the compound can inhibit the formation of AGEs in a controlled in vitro system.

-

Protocol:

-

Incubate bovine serum albumin (BSA) with a reducing sugar (e.g., glucose, fructose) or a reactive dicarbonyl (e.g., methylglyoxal, MGO).

-

Add this compound at various concentrations to parallel incubations.

-

Maintain the incubations at 37°C for several weeks.

-

-

-

Fluorescence Spectroscopy:

-

Objective: To quantify the formation of fluorescent AGEs.

-

Protocol:

-

After the incubation period, measure the fluorescence of the samples at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

-

Compare the fluorescence intensity of the samples with and without the test compound to calculate the percentage of inhibition.

-

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Objective: To specifically quantify the formation of non-fluorescent AGEs, such as Nε-(carboxymethyl)lysine (CML).

-

Protocol:

-

Coat microtiter plates with the glycated BSA samples.

-

Use a primary antibody specific for the AGE of interest (e.g., anti-CML antibody).

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate and measure the resulting colorimetric change to quantify the amount of the specific AGE formed.

-

-

Quantitative Data Summary

The following table outlines the key quantitative parameters to be determined from the proposed experimental protocols.

| Putative Mechanism | Experiment | Key Parameter | Description |

| NMDA Receptor Antagonism | Radioligand Binding Assay | Ki (Inhibitory Constant) | The concentration of the compound that results in 50% displacement of the radioligand, indicating binding affinity. |

| Electrophysiology | IC50 (Half-maximal Inhibitory Concentration) | The concentration of the compound that causes a 50% inhibition of the NMDA-mediated current, indicating functional antagonism. | |

| AGE Inhibition | Fluorescence Spectroscopy | % Inhibition | The percentage reduction in AGE-specific fluorescence in the presence of the compound. |

| ELISA | IC50 (Half-maximal Inhibitory Concentration) | The concentration of the compound that results in a 50% reduction in the formation of a specific AGE (e.g., CML). |

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure provides a strong basis for postulating its activity as either an NMDA receptor antagonist or an inhibitor of advanced glycation end-product formation. The experimental workflows and protocols detailed in this guide offer a robust framework for systematically investigating these potential mechanisms.

Future research should focus on conducting these in vitro studies to confirm the primary mechanism of action. Should the compound demonstrate significant activity in either pathway, further investigation in relevant in vivo models of neurological disease or diabetic complications would be warranted. Elucidating the precise molecular interactions through techniques such as X-ray crystallography could further refine our understanding and guide the development of more potent and selective analogs.

References

-

Edelstein, D., & Brownlee, M. (1992). Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine. Diabetes, 41(1), 26-29. [Link]

-

Grokipedia. (n.d.). Pimagedine. Retrieved from [Link]

-

Wikipedia. (n.d.). Aminoguanidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aminoguanidine. PubChem Compound Summary for CID 2146. Retrieved from [Link]

-

Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics, 419(1), 31-40. [Link]

-

Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. ResearchGate. [Link]

-

Miyata, T., et al. (1998). Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin. Journal of the American Society of Nephrology, 9(2), 277-283. [Link]

-

Khan, M. S., et al. (2012). Effect of Aminoguanidine on Advanced Glycation End Products (AGEs) using Normal and Diabetic Plasma. ResearchGate. [Link]

-

Rojas-García, A., et al. (2019). Aminoguanidine reduces diabetes-associated cardiac fibrosis. Spandidos Publications. [Link]

-

Swahn, B. M., et al. (1997). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & Medicinal Chemistry, 5(7), 1293-1299. [Link]

-

Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(18), 3349-3353. [Link]

-

Kristensen, J. D., et al. (1992). The NMDA-receptor antagonist CPP abolishes neurogenic 'wind-up pain' after intrathecal administration in humans. Pain, 51(2), 249-253. [Link]

-

Dingledine, R., et al. (2012). Pharmacology of NMDA Receptors. In The Glutamate Receptors. Humana Press. [Link]

-

Urwyler, S., et al. (2003). Characterization of Two Novel N-Methyl-D-aspartate Antagonists: EAA-090 (2-[8,9-Dioxo-2,6-diazabicyclo [5.2.0]non-1(7)-en2-yl]ethylphosphonic Acid) and EAB-318 (R-α-Amino-5-chloro-1-(phosphonomethyl)-1 H-benzimidazole-2-propanoic Acid Hydrochloride). Journal of Pharmacology and Experimental Therapeutics, 307(1), 333-341. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Piperidinecarboxylic acid. PubChem Compound Summary for CID 4840. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethylpiperidine. PubChem Compound Summary for CID 94205. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Piperidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl piperidine-2-carboxylate. PubChem Compound Summary for CID 27517. Retrieved from [Link]

-

Vitaku, E., et al. (2020). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 204, 112620. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The NMDA-receptor antagonist CPP abolishes neurogenic 'wind-up pain' after intrathecal administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Aminoguanidine - Wikipedia [en.wikipedia.org]

- 8. Aminoguanidine | CH6N4 | CID 2146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

A Comprehensive Spectroscopic Guide to 2-Ethyl-2-piperidinecarboxylic Acid Hydrochloride: An Interpretive and Methodological Whitepaper

Abstract

This technical guide provides an in-depth, predictive analysis of the key spectroscopic characteristics of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride. As a substituted cyclic amino acid analog, this compound holds potential interest for researchers, scientists, and drug development professionals. Due to the limited availability of published empirical data for this specific molecule, this whitepaper leverages foundational spectroscopic principles and data from structurally related compounds to construct a reliable predictive model for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This document is designed to serve as a practical reference for researchers in verifying the synthesis, assessing the purity, and confirming the structure of this and similar molecules. Detailed experimental protocols, predicted data tables, and explanatory diagrams are provided to bridge theory with practical application.

Introduction to this compound

Chemical Structure and Properties

This compound is a derivative of pipecolic acid, an important rigid annular amino acid used in the synthesis of various chiral drugs and biologically active substances.[1] The structure features a piperidine ring with an ethyl group and a carboxylic acid group attached to the same alpha-carbon (C2). This quaternary substitution at the C2 position introduces significant steric hindrance and distinct spectroscopic features. The hydrochloride salt form ensures solubility in polar protic solvents and protonates the piperidine nitrogen, influencing the chemical environment of the entire molecule.

-

Molecular Formula: C₈H₁₆ClNO₂

-

Molecular Weight: 193.67 g/mol

-

Key Functional Groups:

-

Secondary Amine (as an ammonium hydrochloride salt)

-

Carboxylic Acid

-

Quaternary α-Carbon

-

Ethyl Group

-

Saturated Heterocyclic (Piperidine) Ring

-

Rationale for Spectroscopic Analysis in Research & Drug Development

In the context of pharmaceutical and chemical research, unambiguous structural confirmation is paramount. Spectroscopic techniques like NMR, IR, and MS are indispensable tools.[2] NMR provides a detailed map of the carbon-hydrogen framework, IR identifies key functional groups, and MS determines the molecular weight and fragmentation patterns. For a novel or specialized compound like this compound, a combination of these methods is required to definitively verify its identity and purity, ensuring the integrity of subsequent research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecular structure.[3]

Recommended Experimental Protocol

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate instrument parameters.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended due to the compound's salt nature.[4]

-

Causality: D₂O is an excellent choice for polar hydrochlorides. The acidic protons of the carboxylic acid (-COOH) and the ammonium group (-NH₂⁺-) will exchange with deuterium, causing their signals to broaden or disappear from the ¹H NMR spectrum.[5] This can be used as a confirmatory test. DMSO-d₆ is also suitable and will typically allow for the observation of these exchangeable protons.

-

-

Internal Standard: Add a small quantity of an internal standard, such as 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to reference the chemical shifts to 0.00 ppm.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 5 seconds (to ensure full relaxation of all protons for accurate integration).

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the ethyl group and a series of complex, overlapping multiplets for the piperidine ring protons.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Justification |

| Ethyl -CH₃ | 0.8 - 1.0 | Triplet (t) | 3H | Shielded alkyl group adjacent to a CH₂ group. Based on typical ethyl group values.[6] |

| Piperidine C3, C4, C5 -CH₂- | 1.5 - 2.2 | Complex Multiplets (m) | 6H | Diastereotopic protons in a constrained ring system lead to complex splitting patterns. Data for piperidine-2-carboxylate shows signals in this range.[7] |

| Ethyl -CH₂- | 1.9 - 2.3 | Quartet (q) | 2H | Deshielded by the adjacent quaternary carbon (C2). Overlaps with piperidine signals are expected. |

| Piperidine C6 -CH₂- | 3.0 - 3.4 | Complex Multiplet (m) | 2H | Deshielded due to proximity to the protonated nitrogen atom. |

| -NH₂⁺- (in DMSO-d₆) | 8.5 - 9.5 | Broad Singlet (br s) | 2H | Exchangeable proton on the positively charged nitrogen. Signal will disappear upon D₂O shake.[8] |

| -COOH (in DMSO-d₆) | 10.0 - 13.0 | Broad Singlet (br s) | 1H | Acidic proton of the carboxylic acid. Signal will disappear upon D₂O shake.[5] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct count of the unique carbon environments. Due to the large chemical shift range, signal overlap is less problematic than in ¹H NMR.[3]

| Carbon Assignment | Predicted δ (ppm) | Justification |

| Ethyl -C H₃ | 8 - 12 | Typical shielded terminal methyl carbon. |

| Piperidine C 4 | 22 - 26 | Aliphatic carbon distant from heteroatoms. Based on piperidine-2-carboxylate data.[7] |

| Piperidine C 3, C 5 | 25 - 35 | Aliphatic carbons in the piperidine ring. May resolve into two distinct signals. |

| Ethyl -C H₂- | 30 - 38 | Methylene carbon of the ethyl group attached to the quaternary center. |

| Piperidine C 6 | 45 - 50 | Carbon adjacent to the protonated nitrogen atom is deshielded. |

| Piperidine C 2 | 65 - 75 | Quaternary carbon deshielded by both the nitrogen and the carboxyl group. |

| Carboxylic Acid C =O | 170 - 178 | Deshielded carbonyl carbon, typical for α-amino acids.[5] |

NMR Analysis Workflow

The following diagram illustrates the logical flow of NMR analysis for structural confirmation.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, as different chemical bonds vibrate at characteristic frequencies.

Recommended Experimental Protocol

For a solid sample like a hydrochloride salt, the KBr pellet technique is a standard and reliable method.

Methodology:

-

Sample Grinding: Thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade Potassium Chloride (KCl) using an agate mortar and pestle.

-

Causality: KCl is used instead of the more common KBr because a halogen exchange reaction can occur between the chloride of the sample and the bromide of the matrix, leading to spectral artifacts.[9] Grinding ensures the sample is finely dispersed to minimize light scattering.

-

-

Pellet Pressing: Transfer the ground powder to a pellet die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Spectrum: Acquire a background spectrum of the empty spectrometer.

-

Sample Spectrum: Place the KCl pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Predicted IR Absorption Bands

The IR spectrum will be dominated by broad absorptions from the O-H and N-H bonds and a strong C=O stretch.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Justification |

| 2500 - 3300 | O-H Stretch | Carboxylic Acid (H-bonded) | Broad, Strong | The characteristic, very broad absorption for the O-H of a carboxylic acid dimer or H-bonded system.[10] |

| 2400 - 2800 | N-H Stretch | Ammonium Salt (-NH₂⁺-) | Broad, Medium | Stretching vibrations of the protonated amine, often appearing as multiple broad bands superimposed on the C-H stretching region. |

| 2850 - 2980 | C-H Stretch | Alkyl (Ethyl & Piperidine) | Medium-Strong | Typical sp³ C-H stretching vibrations. |

| 1700 - 1725 | C=O Stretch | Carboxylic Acid | Strong, Sharp | The carbonyl stretch is one of the most intense and diagnostic peaks in an IR spectrum.[11] |

| 1580 - 1650 | N-H Bend | Ammonium Salt (-NH₂⁺-) | Medium | Bending (scissoring) vibration of the ammonium group. |

| 1150 - 1300 | C-O Stretch | Carboxylic Acid | Medium | Stretching vibration of the carbon-oxygen single bond. |

IR Peak Assignment Logic

The process of assigning IR peaks follows a hierarchical logic, starting with the most prominent and diagnostic signals.

Caption: Logical flow for IR spectral interpretation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and crucial structural information from its fragmentation pattern.

Recommended Experimental Protocol

Electron Ionization (EI) is a classic technique that induces reproducible fragmentation, which is ideal for structural elucidation.

Methodology:

-

Sample Introduction: The compound can be introduced via a direct insertion probe or, if sufficiently volatile, through a Gas Chromatograph (GC). Given the salt nature, direct probe is more likely. The inlet temperature will cause the loss of HCl, and the free base (2-Ethyl-2-piperidinecarboxylic acid) will be analyzed.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Causality: 70 eV is the standard energy used in EI-MS because it provides enough energy to consistently ionize and fragment the molecule, allowing for the creation of reproducible and comparable mass spectra.[12]

-

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.

-

Detection: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

Predicted Mass Spectrum (EI Fragmentation)

The mass spectrum will correspond to the free base, C₈H₁₅NO₂ (MW = 157.21). The molecular ion peak (M⁺˙) is expected at m/z 157. As the molecule contains one nitrogen atom, its molecular weight is odd, consistent with the Nitrogen Rule. The fragmentation will be dominated by cleavages alpha to the nitrogen atom.[13]

| Predicted m/z | Proposed Fragment | Neutral Loss | Justification |

| 157 | [C₈H₁₅NO₂]⁺˙ | (Molecular Ion) | The intact ionized free base. May be of low intensity. |

| 128 | [M - C₂H₅]⁺ | •C₂H₅ (Ethyl radical) | Major Fragment. α-cleavage with loss of the ethyl group, forming a stable iminium ion. |

| 112 | [M - COOH]⁺ | •COOH (Carboxyl radical) | α-cleavage with loss of the carboxylic acid group. |

| 84 | [C₅H₁₀N]⁺ | C₃H₅O₂ | Cleavage of the piperidine ring, a common pathway for cyclic amines. |

| 56 | [C₃H₆N]⁺ | C₅H₉O₂ | Further fragmentation of the piperidine ring. |

Predicted Fragmentation Pathway

The primary fragmentation pathways initiated by electron ionization are visualized below.

Caption: Predicted major EI fragmentation pathways.

Data Synthesis and Structural Confirmation

While each spectroscopic technique provides valuable information, their combined power offers unambiguous structural confirmation. The analytical process is self-validating:

-

MS confirms the molecular weight of the free base (157 Da).

-

IR confirms the presence of key functional groups : carboxylic acid, ammonium salt, and alkyl C-H bonds.

-

NMR provides the definitive connectivity map : The ¹³C NMR confirms 8 unique carbons, including a C=O and a quaternary carbon. The ¹H NMR confirms the presence and connectivity of the ethyl group and the complex piperidine ring system, with the number of protons matching the proposed structure.

Together, these predicted data points form a cohesive and mutually reinforcing profile that would serve to positively identify this compound.

References

-

Kricheldorf, H. R. (2006). 15N NMR Spectroscopy Acids: 7—solvent effects on α‐and ω‐amino. Journal of Macromolecular Science: Part A - Chemistry, 15(7), 1335-1345. Available at: [Link]

-

PubChem. (n.d.). Piperidine-2-carboxylate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(19), 3929-3943. Available at: [Link]

-

Ng, K. M., & Cheah, K. W. (2015). Mass Spectrometric Analysis of Cyclic Peptides. In Cyclic Peptides: From Discovery to Therapeutics (pp. 297-321). Royal Society of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026, from [Link]

-

Al-Obaidi, N. H., & Al-Majidi, S. M. H. (2017). Experimental and theoretical analyzes on structural and spectroscopic properties of monomer and dimeric form of (S)-Piperidine-2-Carboxylic acid: An attempt on medicinal plant. Journal of Applicable Chemistry, 6(5), 896-907. Available at: [Link]

-

Al-kial, H. R., & Al-kassaa, R. L. (2019). FTIR Method for Simultaneous determination of Captopril and Hydrochlorothiazid in Raw material and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 12(10), 4789-4794. Available at: [Link]

-

Ng, J. L., Bandeira, N., & Pevzner, P. A. (2009). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. Angewandte Chemie International Edition, 48(46), 8751-8754. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved January 20, 2026, from [Link]

-

Moriyasu, M., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2549. Available at: [Link]

-

Götze, S., et al. (2023). De Novo Sequencing of Synthetic Bis-cysteine Peptide Macrocycles Enabled by “Chemical Linearization” of Compound Mixtures. Analytical Chemistry, 95(39), 14595–14603. Available at: [Link]

-

Pieters, L. A., & Vlietinck, A. J. (1989). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-1471. Available at: [Link]

-

Petkovska, M., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides in Boraginaceae Species from Macedonia. Macedonian Pharmaceutical Bulletin, 68(1), 23-32. Available at: [Link]

- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (2011). Google Patents.

-

MGS. (n.d.). Method for HCL Monitoring by FTIR Analysis. SlideShare. Retrieved January 20, 2026, from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved January 20, 2026, from [Link]

-

Wang, Y., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. Available at: [Link]

- US2404503A - Preparation of amino acids from their salts. (1946). Google Patents.

-

Rebuffat, V., et al. (2023). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Mass Spectrometry Reviews, 42(4), 1145-1178. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 16). 9.2: FTIR spectrum of HCl. Retrieved January 20, 2026, from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved January 20, 2026, from [Link]

-

Widdifield, C. M., & Bryce, D. L. (2007). A high-field solid-state 35/37Cl NMR and quantum chemical investigation of the chlorine quadrupolar and chemical shift tensors in amino acid hydrochlorides. Physical Chemistry Chemical Physics, 9(47), 6132-6145. Available at: [Link]

-

Protein Metrics Support. (2024, June 20). Cyclic Peptide Analysis. Retrieved January 20, 2026, from [Link]

-

Chem-mystery. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Available at: [Link]

-

Jimoh, A. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry & Applications, 5(4). Available at: [Link]

-

Pieters, L. A., & Vlietinck, A. J. (1989). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-71. Available at: [Link]

-

Clark, J. (n.d.). interpreting infra-red spectra. Chemguide. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 20, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR 溶剂 [sigmaaldrich.cn]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. rsc.org [rsc.org]

- 7. Piperidine-2-carboxylate | C6H11NO2 | CID 25200477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. thieme-connect.de [thieme-connect.de]

- 9. jascoinc.com [jascoinc.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility Profile of 2-Ethyl-2-piperidinecarboxylic acid hydrochloride

Introduction: Unveiling the Physicochemical Landscape of a Novel Piperidine Derivative

2-Ethyl-2-piperidinecarboxylic acid hydrochloride is a piperidine derivative with potential applications as an intermediate in the synthesis of novel therapeutic agents. The piperidine moiety is a common scaffold in many pharmaceuticals, and understanding the physicochemical properties of its derivatives is paramount for their successful development. Among these properties, solubility is a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2] This in-depth technical guide provides a comprehensive framework for characterizing the solubility profile of this compound, offering researchers, scientists, and drug development professionals a robust methodology for its evaluation. As a hydrochloride salt of an amine, this compound is anticipated to exhibit favorable aqueous solubility, a characteristic that is often advantageous for pharmaceutical development.[3][4][5]

Theoretical Framework: The Interplay of Structure, pH, and Solvent Properties

The solubility of this compound is governed by a complex interplay of its molecular structure and the properties of the solvent. As a hydrochloride salt, the compound exists in an ionized form, which generally enhances its solubility in polar solvents like water.[3][4] The protonated amine group can readily form hydrogen bonds with water molecules, facilitating its dissolution.[3] However, the overall solubility is also influenced by the non-polar ethyl and piperidine ring portions of the molecule, which contribute to its lipophilicity.

The pH of the aqueous medium is another critical factor. The solubility of amine hydrochlorides can be significantly affected by pH, as changes in pH can alter the ionization state of the molecule.[3] In acidic to neutral solutions, the compound is expected to remain in its protonated, more soluble form. As the pH becomes more basic, the amine may be deprotonated, leading to a decrease in solubility. Temperature also plays a role, with solubility generally increasing at higher temperatures.[3]

Methodology for Comprehensive Solubility Assessment

A thorough understanding of the solubility of this compound requires a multi-faceted approach, encompassing both thermodynamic and kinetic solubility assessments in a range of pharmaceutically relevant solvents.

Solvent Selection: A Rationale-Driven Approach

The choice of solvents is critical for obtaining a meaningful solubility profile. The following panel of solvents is recommended to cover a broad range of polarity and pH relevant to drug development:

-

Purified Water (e.g., Milli-Q® or equivalent): To determine the intrinsic aqueous solubility.

-

pH-Adjusted Buffers:

-

pH 2.0 (0.01 N HCl): Simulating gastric fluid.

-

pH 7.4 (Phosphate-Buffered Saline, PBS): Simulating physiological pH.

-

pH 9.0 (e.g., Tris or Borate buffer): To assess solubility in a more basic environment.

-

-

Common Organic Solvents:

-

Ethanol & Methanol: Polar protic solvents frequently used in co-solvent systems and for analytical standard preparation.

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent widely used for preparing high-concentration stock solutions in early drug discovery.[6]

-

Experimental Protocol 1: Thermodynamic Solubility (The Gold Standard Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[7]

Step-by-Step Protocol:

-

Preparation: Accurately weigh an excess amount of this compound into a series of glass vials.

-

Solvent Addition: Add a precise volume of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, separate the saturated supernatant from the undissolved solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This dual step is crucial to remove any fine particulates that could lead to an overestimation of solubility.[8]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A standard calibration curve must be prepared to ensure accurate quantification.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution reaches saturation.

-

Prolonged Equilibration: Allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states.[8]

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.[9]

-

Validated Analytical Method: Guarantees the accuracy and reliability of the concentration measurement.

Experimental Protocol 2: Kinetic Solubility for High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock, typically DMSO. This is highly relevant for early-stage drug discovery where compounds are often handled in this manner.[6]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate format, perform serial dilutions of the DMSO stock solution into the desired aqueous buffers (e.g., PBS at pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Precipitation Detection: After a short incubation period (e.g., 1-2 hours), assess the presence of precipitate in each well. This can be done visually or, more quantitatively, using instrumental methods like nephelometry (light scattering) or turbidimetry (light absorbance).[1]

-

Determination of Kinetic Solubility: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Causality Behind Experimental Choices:

-

DMSO Stock: Mimics the common practice in high-throughput screening (HTS) and early in vitro assays.[6][9]

-

Microplate Format: Allows for higher throughput and the use of smaller amounts of the compound.

-

Nephelometry/Turbidimetry: Provides an objective and sensitive measure of precipitation.[1]